N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide
Description
N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is a complex organic compound that features a unique combination of cyclopropyl, thiazole, and benzodioxine moieties
Properties
IUPAC Name |
N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-10-9-17-16(23-10)14(11-5-6-11)18-24(19,20)13-4-2-3-12-15(13)22-8-7-21-12/h2-4,9,11,14,18H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFMRVXFQYBUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C2CC2)NS(=O)(=O)C3=CC=CC4=C3OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Benzodioxine Formation: The benzodioxine moiety can be synthesized through the cyclization of catechols with dihalides under basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzodioxine moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzodioxine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the biological activity of thiazole and benzodioxine derivatives.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites in enzymes, while the benzodioxine moiety may participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Benzodioxine Derivatives: Compounds such as dioxin and its derivatives are known for their environmental and biological impact.
Uniqueness
N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is unique due to the combination of cyclopropyl, thiazole, and benzodioxine moieties, which may confer distinct biological activities and chemical properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
